6-(Fluoromethyl)spiro[3.3]heptan-2-one
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Overview
Description
6-(Fluoromethyl)spiro[33]heptan-2-one is an organic compound with the molecular formula C8H11FO It is characterized by a spirocyclic structure, which includes a fluoromethyl group attached to a heptanone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)spiro[3.3]heptan-2-one typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of fluoromethylation reactions, where a fluoromethyl group is introduced into the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates. The choice of fluorinating agents and reaction conditions is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Fluoromethyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
6-(Fluoromethyl)spiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Chloromethyl)spiro[3.3]heptan-2-one
- 6-(Bromomethyl)spiro[3.3]heptan-2-one
- 6-(Iodomethyl)spiro[3.3]heptan-2-one
Uniqueness
Compared to its halogenated analogs, 6-(Fluoromethyl)spiro[3.3]heptan-2-one is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it a valuable compound for various applications where these properties are desirable.
Properties
Molecular Formula |
C8H11FO |
---|---|
Molecular Weight |
142.17 g/mol |
IUPAC Name |
6-(fluoromethyl)spiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H11FO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-5H2 |
InChI Key |
PTBZPGQWKONVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)CF |
Origin of Product |
United States |
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